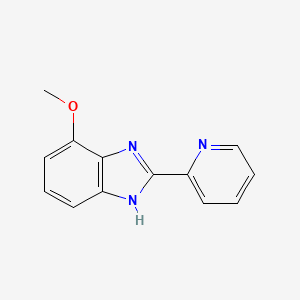
N-(3-aminopropyl)-N-(3-methylphenyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-aminopropyl)-N-(3-methylphenyl)cyclopentanecarboxamide, also known as AMPCPC, is a cyclic organic compound that has been studied for its potential in various scientific research applications. AMPCPC is an amide derivative of cyclopentanecarboxylic acid, and it has been used in studies related to its biochemical and physiological effects, as well as its synthesis and mechanism of action.
Scientific Research Applications
N-(3-aminopropyl)-N-(3-methylphenyl)cyclopentanecarboxamide has been studied for its potential in various scientific research applications, such as drug development, enzyme inhibition, and protein structure analysis. In drug development, N-(3-aminopropyl)-N-(3-methylphenyl)cyclopentanecarboxamide has been used to study the effects of drug interactions with various biochemical pathways. In enzyme inhibition, N-(3-aminopropyl)-N-(3-methylphenyl)cyclopentanecarboxamide has been used to study the effects of enzyme inhibition on the activity of various enzymes. In protein structure analysis, N-(3-aminopropyl)-N-(3-methylphenyl)cyclopentanecarboxamide has been used to study the structure of proteins and protein complexes.
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)-N-(3-methylphenyl)cyclopentanecarboxamide is not fully understood. However, it is believed that N-(3-aminopropyl)-N-(3-methylphenyl)cyclopentanecarboxamide binds to proteins and enzymes in a variety of ways, such as covalent bonding, electrostatic interactions, and hydrophobic interactions. The binding of N-(3-aminopropyl)-N-(3-methylphenyl)cyclopentanecarboxamide to proteins and enzymes can affect their activity and structure, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-aminopropyl)-N-(3-methylphenyl)cyclopentanecarboxamide have been studied extensively. N-(3-aminopropyl)-N-(3-methylphenyl)cyclopentanecarboxamide has been found to have a variety of effects on the activity of enzymes, proteins, and other molecules. For example, N-(3-aminopropyl)-N-(3-methylphenyl)cyclopentanecarboxamide has been found to inhibit the activity of enzymes involved in the synthesis of fatty acids, as well as the activity of proteins involved in the regulation of gene expression. Additionally, N-(3-aminopropyl)-N-(3-methylphenyl)cyclopentanecarboxamide has been found to have anti-inflammatory and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
The use of N-(3-aminopropyl)-N-(3-methylphenyl)cyclopentanecarboxamide in laboratory experiments has several advantages and limitations. One of the advantages of using N-(3-aminopropyl)-N-(3-methylphenyl)cyclopentanecarboxamide in laboratory experiments is that it is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, N-(3-aminopropyl)-N-(3-methylphenyl)cyclopentanecarboxamide can be used to study the effects of drug interactions with various biochemical pathways, as well as the effects of enzyme inhibition on the activity of various enzymes. However, one of the limitations of using N-(3-aminopropyl)-N-(3-methylphenyl)cyclopentanecarboxamide in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are a variety of potential future directions for N-(3-aminopropyl)-N-(3-methylphenyl)cyclopentanecarboxamide research. One potential future direction is to further study the effects of N-(3-aminopropyl)-N-(3-methylphenyl)cyclopentanecarboxamide on the activity of enzymes, proteins, and other molecules. Additionally, further research could be conducted on the synthesis of N-(3-aminopropyl)-N-(3-methylphenyl)cyclopentanecarboxamide and its mechanism of action. Other potential future directions include studying the effects of N-(3-aminopropyl)-N-(3-methylphenyl)cyclopentanecarboxamide on various diseases and disorders, as well as developing new methods for synthesizing N-(3-aminopropyl)-N-(3-methylphenyl)cyclopentanecarboxamide.
Synthesis Methods
N-(3-aminopropyl)-N-(3-methylphenyl)cyclopentanecarboxamide can be synthesized using a variety of methods, such as the Hofmann rearrangement, the Curtius rearrangement, and the Mitsunobu reaction. The Hofmann rearrangement involves the conversion of an amide to an isocyanate, followed by the reaction of the isocyanate with a primary amine. The Curtius rearrangement involves the conversion of an isocyanate to an isocyanide, followed by the reaction of the isocyanide with an amine. The Mitsunobu reaction involves the reaction of an alcohol with an isocyanate, followed by the reaction of the resulting isocyanate with an amine.
properties
IUPAC Name |
N-(3-aminopropyl)-N-(3-methylphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-13-6-4-9-15(12-13)18(11-5-10-17)16(19)14-7-2-3-8-14/h4,6,9,12,14H,2-3,5,7-8,10-11,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLMETSOEQMEPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CCCN)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropanoic acid](/img/structure/B6614221.png)

![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6614239.png)




